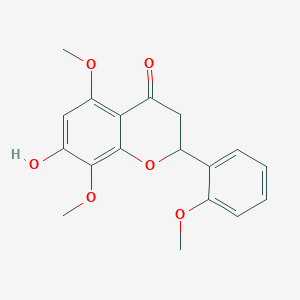

7-Hydroxy-5,8,2'-trimethoxyflavanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3 |

InChI Key |

FEIYIVGWSITXPN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |

Origin of Product |

United States |

Contextual Significance of Flavonoids in Plant and Human Systems

Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. nih.gov In plants, these compounds are integral to a wide array of physiological processes. They contribute to the pigmentation of flowers and fruits, attracting pollinators and seed dispersers. Furthermore, flavonoids play a crucial role in protecting plants from various environmental stressors, including UV radiation and pathogens. nih.gov The genus Scutellaria, from which 7-Hydroxy-5,8,2'-trimethoxyflavanone was first isolated, is particularly rich in flavonoids, which are considered the main bioactive components of these plants. nih.govmaxapress.com

In human systems, the consumption of flavonoid-rich foods is associated with numerous health benefits. These compounds are recognized for their antioxidant, anti-inflammatory, antiviral, and anticancer properties. nih.gov Their potential to modulate cellular signaling pathways has made them a focal point of research in the prevention and treatment of chronic diseases. The diverse biological activities exhibited by flavonoids have spurred significant interest in their potential as lead compounds for drug discovery. nih.gov

Historical Overview of the Discovery and Initial Academic Inquiry into 7 Hydroxy 5,8,2 Trimethoxyflavanone

The first and only significant academic inquiry into 7-Hydroxy-5,8,2'-trimethoxyflavanone dates back to 1985. In a study focused on the flavonoid constituents of the root of Scutellaria discolor COLEBR., a plant used in Nepalese traditional medicine, a team of Japanese researchers led by T. Tomimori isolated and identified this novel flavanone (B1672756). medchemexpress.com The research, published in the Chemical & Pharmaceutical Bulletin, detailed the systematic extraction and chromatographic separation of various flavonoids from the plant's roots.

The initial characterization of 2(S)-7-Hydroxy-5,8,2'-trimethoxyflavanone was achieved through meticulous spectroscopic analysis. The researchers utilized techniques such as UV, IR, ¹H-NMR, and ¹³C-NMR spectroscopy to elucidate its chemical structure. This foundational work established the compound's identity as a flavanone with a specific arrangement of hydroxyl and methoxy (B1213986) groups on its bicyclic ring structure.

Table 1: Key Milestones in the History of this compound

| Year | Milestone | Key Researchers/Institution | Publication |

| 1985 | Discovery and Isolation | T. Tomimori, et al. | Chemical & Pharmaceutical Bulletin |

Scope and Research Trajectories Pertaining to 7 Hydroxy 5,8,2 Trimethoxyflavanone

Natural Sources and Distribution of this compound

The natural flavanone compound, specifically 2(S)-7-Hydroxy-5,8,2'-trimethoxyflavanone, has been identified and isolated from a single plant species. jst.go.jp Research conducted on Nepalese crude drugs led to its discovery in the root of Scutellaria discolor COLEBR. jst.go.jp This plant belongs to the genus Scutellaria and the family Lamiaceae, commonly known as the mint family. researchgate.netcapes.gov.br This genus is well-known for being rich in flavonoids, which are key to its medicinal properties. frontiersin.orgnih.gov

Table 1: Plant Species Containing this compound

| Taxon | Plant Species | Family |

|---|---|---|

| Genus | Scutellaria | Lamiaceae |

While ecological and geographical factors are known to influence the content and composition of flavonoids in the Scutellaria genus, specific research detailing these effects on the accumulation of this compound in Scutellaria discolor is not extensively documented in the reviewed literature. Studies on the related species Scutellaria baicalensis show that factors such as soil water content, relative humidity, photosynthetic active radiation, and atmospheric temperature can impact the concentration of its main flavonoids. scienceopen.comnih.gov The quality and active components of medicinal plants are determined by a combination of the species' genetics and various environmental factors. nih.gov However, direct correlations between these factors and the production of this compound remain an area for further investigation.

The production and accumulation of this compound are localized within specific tissues of the source plant. The initial isolation of this compound was from the root of Scutellaria discolor. jst.go.jp This is consistent with findings for the Scutellaria genus, which exhibits distinct, tissue-specific pathways for flavonoid biosynthesis. nih.gov

Plants in the Scutellaria genus often have two separate flavonoid synthesis pathways: one in the aerial parts (leaves and stems) and a distinct, newly evolved pathway in the roots. frontiersin.orgnih.govmdpi.comnih.gov The root-specific pathway is responsible for producing unique 4'-deoxyflavones, which are flavonoids lacking a hydroxyl group at the 4' position of the B-ring. frontiersin.orgresearchgate.net Given that this compound was found in the root, its biosynthesis is attributed to this root-specific metabolic pathway. jst.go.jpresearchgate.net

Methodologies for the Isolation and Purification of this compound

The isolation of this compound from Scutellaria discolor was first reported in 1985, where its structure was elucidated using spectral data and chemical modifications. jst.go.jp The purification of flavanones from complex plant matrices involves sophisticated extraction and chromatographic techniques to achieve high purity.

Modern extraction methods are employed to efficiently obtain flavonoids from plant materials while minimizing the use of solvents and energy. These techniques are crucial for the initial step of isolating compounds like this compound.

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, enhancing the release of flavonoids from plant cells and improving extraction speed and efficiency. scienceopen.comnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, which accelerates the extraction process, significantly reducing time and solvent consumption.

Soxhlet Extraction: A classical method that involves continuous extraction with a solvent. For flavonoids in Radix Scutellariae, Soxhlet extraction has shown a higher yield compared to reflux and ultrasonic extraction. scienceopen.comnih.gov

Solvent Selection: The choice of solvent is critical. Methanol (B129727) has been found to be more suitable for extracting flavonoids from Radix Scutellariae than ethanol, yielding a significantly higher amount of total flavonoids. scienceopen.comnih.gov

Table 2: Comparison of Extraction Techniques for Flavonoids

| Technique | Principle | Advantages |

|---|---|---|

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves and cavitation | Reduced time, improved efficiency |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating | Very fast, low solvent use |

Following extraction, chromatographic methods are essential for separating the target flavanone from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of flavonoids. researchgate.netresearchgate.net

Column Chromatography: This is a fundamental technique used for the initial fractionation of crude extracts. Silica (B1680970) gel is a common stationary phase, and elution is performed with a gradient of solvents of increasing polarity, such as chloroform-ethanol or hexane-ethyl acetate (B1210297) systems. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, reversed-phase HPLC is frequently used. A C18 column is typical, with a mobile phase consisting of a solvent system like acetonitrile (B52724) and water, often with modifiers like formic acid or ammonium (B1175870) acetate to improve peak shape and resolution. researchgate.net The separation is achieved through gradient elution, where the solvent composition is changed over time. nih.gov

Preparative HPLC: For isolating larger quantities of a pure compound, preparative HPLC is employed, which uses larger columns and higher flow rates than analytical HPLC. nih.gov

The successful isolation and structural identification of this compound relied on such chromatographic separations, followed by spectroscopic analysis (e.g., NMR, Mass Spectrometry) to confirm its chemical structure. jst.go.jpresearchgate.net

Enrichment and Fractionation Protocols for Flavonoid Mixtures

The isolation of a specific flavonoid from a complex plant extract is a meticulous process involving enrichment and fractionation. While protocols specifically designed for this compound are not documented, general methods for separating flavonoid mixtures are well-established and would be applicable.

Initially, a crude plant extract is typically obtained using solvents of varying polarities, such as methanol, ethanol, or ethyl acetate. This extract contains a diverse array of phytochemicals. To enrich the flavonoid fraction, liquid-liquid partitioning can be employed. For instance, partitioning an aqueous methanol extract with a non-polar solvent like hexane (B92381) will remove lipids and other non-polar compounds. Subsequent extraction with a solvent of intermediate polarity, such as ethyl acetate, will concentrate the flavonoids.

Further fractionation is achieved through various chromatographic techniques. Flash chromatography is often used as a preliminary separation step to group compounds based on their polarity. researchgate.netnih.gov More refined separation is accomplished using methods like High-Performance Counter-Current Chromatography (HPCCC) or Sephadex column chromatography. frontiersin.orgunimi.it HPCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb sample components. frontiersin.org Sephadex LH-20, a size-exclusion chromatography resin, is also effective in separating flavonoids. unimi.it

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| Flash Chromatography | Adsorption based on polarity | Initial fractionation of crude extracts researchgate.netnih.gov |

| High-Performance Counter-Current Chromatography (HPCCC) | Partitioning between two immiscible liquid phases | Purification of target compounds from enriched fractions frontiersin.org |

| Sephadex Column Chromatography | Size exclusion and adsorption | Separation of flavonoids with similar structures unimi.it |

Elucidation of the Biosynthetic Pathway of this compound

The biosynthetic pathway of this compound has not been specifically elucidated. However, a putative pathway can be constructed based on the well-understood general flavonoid biosynthetic pathway. mdpi.com

The biosynthesis of flavonoids begins with the phenylpropanoid pathway. mdpi.com The amino acid phenylalanine is converted to p-coumaroyl-CoA. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. mdpi.com This chalcone is then cyclized by chalcone isomerase (CHI) to form a flavanone scaffold, such as naringenin. mdpi.com

The specific structure of this compound suggests a series of hydroxylation and methylation events occurring on the basic flavanone structure. The oxygenation pattern, particularly at the 2'-position of the B-ring, is less common but has been observed in other natural flavonoids. The formation of this compound would likely involve the following enzymatic steps:

Hydroxylation: Specific hydroxylases, likely cytochrome P450 monooxygenases, would introduce hydroxyl groups at the 7, 5, 8, and 2' positions of the flavanone core. The timing and order of these hydroxylations can vary.

Methylation: Following hydroxylation, O-methyltransferases (OMTs) would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups at the 5, 8, and 2' positions. mdpi.com Plant OMTs are a diverse family of enzymes, and specific OMTs would be responsible for the regioselective methylation of the flavanone precursor. mdpi.com The characterization of various flavonoid O-methyltransferases has shown that they can have high substrate and position specificity. nih.gov

Specific gene expression and regulation studies for this compound are not available. However, the regulation of the flavonoid biosynthetic pathway, in general, is well-documented and is controlled by a complex interplay of transcription factors. biotech-asia.org The expression of the structural genes encoding the biosynthetic enzymes (CHS, CHI, hydroxylases, OMTs) is primarily regulated by a ternary protein complex known as the MBW complex. biotech-asia.orgnih.gov This complex consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govresearchgate.net

These transcription factors bind to specific cis-regulatory elements in the promoters of the flavonoid biosynthetic genes, thereby activating or repressing their transcription in a coordinated manner. nih.gov The specific combination of MYB and bHLH proteins can determine which branch of the flavonoid pathway is activated, leading to the production of different classes of flavonoids in different tissues and at different developmental stages. mdpi.comnih.gov It is plausible that the production of this compound would be under the control of a specific set of these regulatory proteins.

Metabolic engineering offers a promising approach for the production of high-value flavonoids that are found in low abundance in nature. nih.gov While there are no reports of metabolic engineering specifically for this compound, the general strategies employed for other flavonoids would be applicable. These strategies often involve the heterologous expression of the biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net

A typical metabolic engineering workflow would involve:

Pathway Reconstruction: Introducing the genes encoding the necessary biosynthetic enzymes (CHS, CHI, hydroxylases, and OMTs) into the microbial host.

Precursor Supply Enhancement: Optimizing the host's central metabolism to increase the intracellular pools of the precursors malonyl-CoA and p-coumaroyl-CoA.

Enzyme Engineering and Optimization: Improving the activity and specificity of the heterologously expressed enzymes through protein engineering.

Fermentation Process Optimization: Fine-tuning the fermentation conditions to maximize product yield.

The successful production of this compound via metabolic engineering would be contingent on the identification and characterization of the specific hydroxylases and O-methyltransferases involved in its biosynthesis.

| Enzyme Class | Function | Example |

|---|---|---|

| Chalcone Synthase (CHS) | Forms the chalcone backbone | Naringenin-chalcone synthase |

| Chalcone Isomerase (CHI) | Cyclizes chalcone to flavanone | Naringenin-chalcone isomerase |

| Cytochrome P450 Hydroxylases | Introduces hydroxyl groups | Flavonoid 3'-hydroxylase (F3'H) |

| O-Methyltransferases (OMTs) | Adds methyl groups to hydroxyls | Flavonoid 7-O-methyltransferase |

Total Synthesis Approaches to this compound

Total synthesis provides an unambiguous route to complex natural products, allowing for the preparation of pure compounds for biological evaluation and the generation of analogs not accessible from natural sources. The synthesis of flavanones typically involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone, which then undergoes intramolecular cyclization. researchgate.netresearchgate.net

A common retrosynthetic strategy for flavanones begins by disconnecting the heterocyclic C-ring. The primary disconnection is the C2-C3 bond via an intramolecular Michael addition (or conjugate addition), which leads back to the corresponding 2'-hydroxychalcone (B22705) intermediate. This chalcone, in turn, can be disconnected at the α,β-bond between the carbonyl and the double bond, revealing the two key aromatic synthons: a substituted 2'-hydroxyacetophenone (for the A-ring) and a substituted benzaldehyde (for the B-ring).

For this compound, this analysis points to two crucial intermediates:

2',4'-Dihydroxy-3',6'-dimethoxyacetophenone : This highly substituted acetophenone (B1666503) serves as the precursor for the A-ring of the flavanone. Its synthesis requires a multi-step sequence starting from simpler phenolic precursors, involving strategic protection, oxidation, and methylation steps.

2-Methoxybenzaldehyde : This commercially available aldehyde provides the B-ring with the required 2'-methoxy substituent.

The key synthetic transformation is the Claisen-Schmidt condensation of these two intermediates. researchgate.net This base-catalyzed reaction forms the α,β-unsaturated ketone core of the chalcone, specifically 2',4'-dihydroxy-2-methoxy-3',6'-dimethoxychalcone. The subsequent step is the acid- or base-catalyzed intramolecular cyclization of the chalcone to form the flavanone ring. This reaction proceeds via a conjugate addition of the 2'-phenolic hydroxyl group to the α,β-unsaturated system. The initial product of this cyclization would be 5,7-dihydroxy-8,2'-dimethoxyflavanone. A final selective methylation of the C5-hydroxyl group would be required to yield the target compound, this compound. This selective methylation can be challenging due to the presence of the C7-hydroxyl group and may require the use of protecting groups.

The flavanone structure contains a stereocenter at the C2 position. Traditional chalcone cyclization methods typically result in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity is a significant goal in flavonoid synthesis, as different enantiomers often exhibit distinct biological activities. nih.govmdpi.com Several methodologies have been developed to obtain enantiomerically pure or enriched flavanones. mdpi.comresearchgate.net

These approaches include:

Chiral auxiliaries: Attaching a chiral auxiliary to the starting materials can direct the stereochemical outcome of the cyclization.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can catalyze the asymmetric intramolecular Michael addition of the chalcone, yielding enantiomerically enriched flavanones.

Biocatalysis: Enzymes can be employed to achieve high levels of stereoselectivity.

Asymmetric cyclization of 2-hydroxychalcones: Visible light-driven asymmetric coupling of 2-hydroxychalcones represents a biomimetic approach to stereoselective synthesis. nih.govresearchgate.net

Regioselectivity is also a critical consideration, particularly during the synthesis and modification of the highly substituted aromatic rings. For instance, in the synthesis of the 2',4'-dihydroxy-3',6'-dimethoxyacetophenone precursor, selective protection and deprotection of hydroxyl groups are necessary to direct methylation and other functionalizations to the desired positions. Similarly, the final selective methylation of the C5-hydroxyl group in the presence of the C7-hydroxyl on the 5,7-dihydroxy-8,2'-dimethoxyflavanone intermediate is a key regioselective challenge. This can sometimes be achieved by exploiting the differential acidity of the phenolic protons, with the C5-hydroxyl being less acidic due to hydrogen bonding with the C4-carbonyl group.

Alternative strategies have been developed to improve efficiency and versatility. Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones offers a divergent route to both flavanones and flavones under potentially milder conditions. semanticscholar.org Multicomponent reactions that assemble the flavanone core from simpler starting materials in a single step are also being explored to align with the principles of green chemistry. nih.gov

Semisynthesis and Derivatization of this compound

Once the core structure of this compound is obtained, semisynthesis and derivatization are powerful tools for generating analogs. These analogs are essential for conducting structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for biological activity and to optimize potency and selectivity.

The rational design of analogs focuses on systematic modifications of the parent molecule. For this compound, key positions for modification include the C7-hydroxyl group, the methoxy (B1213986) groups on both A and B rings, and the aromatic rings themselves.

Potential modifications include:

Alkylation/Acylation of the C7-hydroxyl group: Converting the hydroxyl group to various ethers or esters can modulate lipophilicity and hydrogen bonding capacity. For example, introducing larger alkyl groups or glycosidic moieties can significantly alter pharmacokinetic properties. nih.gov

Demethylation: Selective demethylation of the methoxy groups at C5, C8, or C2' would yield corresponding polyhydroxyflavanones. This can be achieved using reagents like boron tribromide. koreascience.kr Comparing the activity of these analogs can reveal the importance of specific methoxy groups.

Introduction of new substituents: Halogens, nitro groups, or amino groups could be introduced onto the aromatic rings to alter electronic properties and create new interaction points with biological targets.

Modification of the B-ring position: Synthesizing analogs where the 2'-methoxy group is moved to the 3' or 4' position can probe the spatial requirements of the target binding site. This would involve using 3-methoxybenzaldehyde (B106831) or 4-methoxybenzaldehyde (B44291) in the initial Claisen-Schmidt condensation. researchgate.net

SAR studies systematically correlate changes in chemical structure with changes in biological activity. For flavanones, SAR studies have shown that the substitution pattern on both the A and B rings is crucial for activity. nih.gov

Key SAR questions for this compound and its derivatives would include:

The role of the C7-hydroxyl group: Is a free hydroxyl group essential for activity, or can it be replaced with other hydrogen bond donors/acceptors or masked as a prodrug? Studies on related flavones suggest that modifications at C7 can significantly impact activity. nih.gov

The importance of the B-ring substitution: The 2'-methoxy group likely forces the B-ring into a specific conformation relative to the C-ring. Comparing the activity with 3'- or 4'-methoxy analogs, or with an unsubstituted B-ring, would clarify the importance of this substitution pattern. Research on other flavanones has demonstrated that substituents on the B-ring, such as carboxyl groups or halogens, can dramatically influence anti-inflammatory activity. nih.gov

By synthesizing and testing a library of such analogs, a detailed SAR profile for this compound can be constructed, guiding the development of more potent and specific therapeutic agents.

Chemoenzymatic Synthetic Approaches for this compound and its Derivatives

Chemoenzymatic synthesis represents a powerful strategy that combines the efficiency and selectivity of biocatalysts with the versatility of chemical reactions. This approach is particularly advantageous for the structural modification of complex natural products like flavonoids, offering superior control over regioselectivity and stereoselectivity under mild reaction conditions, thereby avoiding the formation of undesirable byproducts often associated with purely chemical methods. nih.govthieme-connect.de For a molecule such as this compound, chemoenzymatic strategies primarily focus on the modification of its core structure to generate derivatives with potentially enhanced solubility, stability, and bioactivity. nih.govacademicjournals.org Key enzymatic transformations applied to flavonoids include acylation and glycosylation. thieme-connect.deacademicjournals.org

Enzymatic Acylation

Enzymatic acylation, typically catalyzed by lipases, is a widely employed method to enhance the lipophilicity of flavonoids. nih.gov This modification can improve the compound's solubility in nonpolar media and facilitate its passage through biological membranes. nih.gov The reaction involves the transfer of an acyl group from an acyl donor, such as a vinyl ester or a fatty acid, to one of the hydroxyl groups of the flavanone. nih.govresearchgate.net

Lipases, particularly those from Candida antarctica (CALB) and Pseudomonas cepacia (PSL-C), have been extensively studied for flavonoid acylation due to their broad substrate specificity and high stability in organic solvents. thieme-connect.deacs.org These enzymes exhibit remarkable regioselectivity, preferentially acylating specific hydroxyl groups on the flavonoid scaffold. For instance, studies on various flavonoids have shown that acetylation can be directed to the hydroxyl groups on the sugar moiety in glycosylated flavonoids or to the 7-OH, 3'-OH, and 4'-OH positions on aglycones, depending on the enzyme used. acs.org While direct studies on this compound are not prevalent, the existing literature on structurally related flavanones provides a strong basis for predicting the outcomes of such reactions. The 7-hydroxy group on the target molecule would be a likely site for enzymatic acylation.

Research has demonstrated the feasibility of lipase-catalyzed acylation across a range of flavonoids, achieving significant conversion rates. The choice of solvent, acyl donor, and enzyme source are critical parameters that influence the reaction's efficiency and regioselectivity. researchgate.netacs.org

| Flavonoid Substrate | Enzyme | Acyl Donor | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Isoquercitrin (Quercetin 3-O-glucoside) | Lipase (B570770) from Pseudomonas cepacia (PSL-C) | Vinyl cinnamate | Dry acetone | Regioselective acylation at the 6''-OH of the glucose moiety. | nih.gov |

| Naringenin | Lipase from Pseudomonas cepacia (PSL-C) | Vinyl acetate | Acetone | Acetylation occurred on the 4'-OH and 7-OH hydroxyls. | acs.org |

| Rutin and Naringin | Immobilized lipase from Candida antarctica (Novozym 435) | Fatty acids (C8, C10, C12) | tert-butanol | Achieved 50-60% conversion, producing only flavonoid monoesters, indicating high regioselectivity. | researchgate.net |

| Quercetin (B1663063) | Lipase from Pseudomonas cepacia (PSL-C) | Vinyl acetate | Acetone | Acetylation was observed on the 7-OH, 3'-OH, and 4'-OH groups. | acs.org |

Enzymatic Glycosylation

Glycosylation is another crucial chemoenzymatic modification, which involves attaching sugar moieties to the flavonoid aglycone. This process can significantly enhance the water solubility and bioavailability of the parent compound. pjmonline.org Enzymes such as glycosyltransferases (GTs) and glycosidases are the primary biocatalysts used for this purpose. mdpi.comnih.gov

Glycosyltransferases, particularly UDP-glucosyltransferases (UGTs) from the GT1 family, catalyze the transfer of a sugar moiety from an activated donor, most commonly a UDP-sugar like UDP-glucose, to the flavonoid acceptor. pjmonline.org This process is highly specific and allows for the creation of precise glycosidic linkages. nih.gov However, the industrial application of GTs can be limited by the high cost of nucleotide-sugar donors and potential product inhibition. nih.govresearchgate.net To overcome this, multi-enzyme cascade systems have been developed to regenerate the sugar donor in situ, making the process more economically viable. researchgate.net

Alternatively, glycosidases can be used to form glycosidic bonds through a process called reverse hydrolysis or transglycosylation. mdpi.com While their natural function is to break down glycosides, under specific conditions (e.g., high substrate concentration, low water content), the reaction equilibrium can be shifted towards synthesis. mdpi.comfrontiersin.org Glycosidases offer the advantage of using cheaper sugar donors, but controlling the regioselectivity can be more challenging compared to GTs. nih.gov For this compound, the 7-hydroxy position would be a primary target for enzymatic glycosylation, leading to the formation of its 7-O-glycoside derivative.

| Flavonoid Substrate | Enzyme Type | Enzyme/Organism Source | Sugar Donor | Product | Reference |

|---|---|---|---|---|---|

| Luteolin and Apigenin | C-glycosyltransferase (CGT) | Trollius chinensis (TcCGT1) | UDP-glucose | Isoorientin and Isovitexin (8-C-glycosides) | mdpi.com |

| Naringenin | Glycosyltransferase (YjiC) and Sucrose Synthase (AtSUS1) | Cascade system using enzymes from Bacillus licheniformis and Arabidopsis thaliana | Sucrose (for UDP-glucose regeneration) | Naringenin-7-O-glucoside | researchgate.net |

| Various Flavonoids | Glycoside Hydrolases (GH) | Families GH13 and GH70 | Sucrose | Various α-glucosides | nih.gov |

| Naringenin and Genistein | Prenyltransferase (PT) | NovQ | Dimethylallyl diphosphate | Prenylated derivatives (e.g., at C-3' or O-4') | academicjournals.org |

Biological Activities and Molecular Mechanisms of 7 Hydroxy 5,8,2 Trimethoxyflavanone

Antioxidant and Free Radical Scavenging Activities of 7-Hydroxy-5,8,2'-trimethoxyflavanone

The antioxidant potential of flavonoids is a cornerstone of their therapeutic interest. This activity is largely attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS).

In Vitro and Ex Vivo Assays for Reactive Oxygen Species Neutralization

In vitro and ex vivo assays are fundamental in determining the direct antioxidant capacity of a compound. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

The antioxidant activity of various hydroxy- and methoxy-substituted flavonoids has been demonstrated in numerous studies. For example, a study on eleven flavonoids with varying hydroxy and methoxy (B1213986) groups showed that the presence of a 3-OH group plays a positive role in antioxidant activities. nih.gov Another study highlighted that flavonoids with 5-OH and/or 7-OH groups exhibit higher cytotoxicity, which can be linked to their pro-oxidant or antioxidant activities in different contexts. nih.gov

Antioxidant Activity of Structurally Related Flavonoids

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| Flavonoid (3,5,7,3',4'-OH) | DPPH | Higher antioxidant activity compared to flavonoid (5,7,3',4'-OH) | nih.gov |

| Flavonoids with OMe groups | DPPH | Decreased antioxidant activity compared to hydroxylated counterparts | nih.gov |

| 2',4',4-Trihydroxychalcone | DPPH | Most active antioxidant among tested chalcones and flavanones | mdpi.com |

| 4',7-Dihydroxyflavanone | Cholinesterase Inhibition | Dual inhibition of acetylcholinesterase and butyrylcholinesterase | mdpi.com |

Cellular Antioxidant Mechanisms and Pathways Modulated by this compound

Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase. nih.govmdpi.commdpi.com

Several flavanones, such as pinocembrin, naringenin, and eriodictyol, have been shown to induce the Nrf2/HO-1 axis, contributing to their neuroprotective effects. nih.govnih.gov This activation of endogenous antioxidant defenses provides a more sustained and potent protection against oxidative stress compared to direct radical scavenging alone. The ability of this compound to modulate the Nrf2 pathway would likely depend on its ability to interact with Keap1 or other upstream regulators of Nrf2.

Anti-inflammatory Potential of this compound

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Flavonoids are well-documented for their anti-inflammatory properties, which are often linked to their antioxidant activities and their ability to modulate key inflammatory pathways.

Modulation of Pro-inflammatory Mediators (e.g., cytokines, chemokines)

A hallmark of inflammation is the overproduction of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as chemokines. Many flavonoids have been shown to inhibit the production of these mediators.

For instance, 5,6,7-trimethoxyflavone (B192605) has been found to inhibit the production and mRNA expression of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Similarly, chrysin (B1683763) and its dimethoxylated form have demonstrated the ability to reduce the secretion of IL-8, IL-6, and macrophage chemoattractant protein-1 (MCP-1). nih.gov The anti-inflammatory effects of these structurally related compounds suggest that this compound may also possess the ability to modulate the expression of pro-inflammatory cytokines and chemokines.

Modulation of Pro-inflammatory Mediators by Related Flavonoids

| Compound | Cell Model | Effect | Reference |

|---|---|---|---|

| 5,6,7-Trimethoxyflavone | LPS-stimulated RAW 264.7 macrophages | Inhibited production of TNF-α, IL-1β, and IL-6 | nih.gov |

| Chrysin Dimethylether | IL-1β-stimulated Caco-2 cells | Reduced secretion of IL-6 and MCP-1 | nih.gov |

| Luteolin | - | Inhibition of inflammatory mediators | nih.gov |

| Apigenin | - | Inhibition of inflammatory mediators | nih.gov |

Inhibition of Key Inflammatory Enzymes (e.g., COX, iNOS, xanthine (B1682287) oxidase)

The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively. Many flavonoids exert their anti-inflammatory effects by inhibiting these enzymes.

Studies have shown that 5,6,7-trimethoxyflavone can dose-dependently inhibit iNOS and COX-2 at both the protein and mRNA levels. nih.gov Amentoflavone and quercetin (B1663063) have also been shown to downregulate COX-2 and iNOS expression. nih.gov

Furthermore, flavonoids are known inhibitors of xanthine oxidase, an enzyme that produces uric acid and superoxide (B77818) radicals, contributing to both gout and oxidative stress. tandfonline.comnih.govnih.gov The inhibitory activity of flavonoids against xanthine oxidase is structure-dependent, with planar flavones and flavonols containing a 7-hydroxyl group often showing potent inhibition. nih.gov This suggests that this compound could potentially inhibit xanthine oxidase.

Signaling Pathway Modulation in Inflammatory Responses (e.g., NF-κB, MAPK, Nrf2/HO-1)

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways that regulate the expression of inflammatory genes. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.

NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. Several flavonoids, including 5,6,7-trimethoxyflavone, have been shown to suppress NF-κB activation. nih.gov The MAPK family, which includes ERK, JNK, and p38, also plays a crucial role in transducing extracellular signals into cellular inflammatory responses. Inhibition of MAPK signaling by flavonoids can lead to a reduction in the production of inflammatory mediators. nih.govnih.gov

As previously discussed, the Nrf2/HO-1 pathway is a major regulator of the cellular antioxidant response. Importantly, there is significant crosstalk between the Nrf2 and NF-κB pathways. Activation of Nrf2 can lead to the inhibition of NF-κB signaling, thereby exerting anti-inflammatory effects. mdpi.commdpi.comfrontiersin.org Flavonoids that activate the Nrf2/HO-1 pathway can therefore simultaneously enhance antioxidant defenses and suppress inflammation. nih.govscirp.orgmdpi.commdpi.com Given the structural features of this compound, it is plausible that it could modulate these critical signaling pathways to exert anti-inflammatory effects.

Anticancer and Chemopreventive Activities of this compound

There is no specific scientific data available demonstrating that this compound inhibits cell proliferation or induces apoptosis in cancer cell lines. While related polymethoxyflavones have been shown to possess these capabilities, such activity has not been documented for this specific compound. nih.gov

Scientific literature lacks studies investigating the effects of this compound on cell cycle progression or its ability to modulate DNA integrity in cancer cells. Research on other flavonoids has shown such effects, for instance by causing cell cycle arrest at the G2/M or G0/G1 phase, but these findings cannot be specifically attributed to this compound. nih.govnih.gov

There are no published pre-clinical studies that have evaluated or confirmed any anti-angiogenic or anti-metastatic effects of this compound. The anti-angiogenic properties of other methoxyflavones, which often involve the inhibition of signaling pathways like Akt/mTOR and the reduction of factors such as VEGF and HIF-1α, have been documented, but similar research on this compound is absent. nih.govnih.gov

Direct evidence of this compound interacting with or modulating oncogenic signaling pathways or specific receptors like Estrogen Receptor-alpha (ER-α) or Breast Cancer Resistance Protein (BCRP/ABCG2) has not been reported. Studies on structurally similar compounds, such as 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), have shown reversal effects on BCRP/ABCG2-mediated drug resistance, but these findings are not directly applicable. nih.gov

Antimicrobial and Antiviral Properties of this compound

While crude extracts from Scutellaria discolor, a known source of this compound, have demonstrated antibacterial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, the specific antibacterial efficacy and mechanism of action for the isolated compound have not been investigated. sphinxsai.comresearchgate.net The general mechanisms of antibacterial action for flavonoids include inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism, but the role of this compound in these processes is unknown. nih.gov

Antifungal and Antiparasitic Effects

There is currently no specific information available from scientific studies regarding the antifungal and antiparasitic effects of this compound. However, the broader class of flavonoids has been a subject of interest for their antimicrobial properties. nih.govresearchgate.net Flavonoids can exert antifungal activity through various mechanisms, including the disruption of fungal cell membranes and interference with essential cellular processes. nih.gov

Similarly, various flavonoids have demonstrated antiparasitic activities against a range of parasites, such as Leishmania, Trypanosoma, and Plasmodium species. nih.govnih.gov The mechanisms underlying these effects often involve the inhibition of parasite-specific enzymes or disruption of their cellular structures. nih.govnih.gov For instance, some flavonoids are known to interfere with the tegumental architecture of flatworms and modulate their metabolism. nih.govnih.gov Without direct studies, the potential of this compound in this area remains speculative.

Antiviral Mechanisms (e.g., viral replication inhibition)

Specific studies on the antiviral mechanisms of this compound are not currently available. However, research on other hydroxylated and methoxylated flavonoids has revealed significant antiviral properties, including the inhibition of viral replication.

One related compound, 5,7,4'-trihydroxy-8-methoxyflavone , has been shown to inhibit the replication of influenza A and B viruses. Its mechanism of action involves inhibiting the fusion of the viral envelope with the endosome/lysosome membrane, a critical early step in the viral infection cycle. Another structurally similar compound, 5,6,7-trimethoxyflavone , exhibited inhibitory effects against herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus.

These findings suggest that flavonoids with similar structural motifs to this compound can interfere with key stages of viral life cycles. The general antiviral mechanisms of flavonoids include blocking viral entry into host cells, inhibiting viral enzymes like proteases and polymerases, and interfering with viral replication and assembly.

| Compound | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| 5,7,4'-trihydroxy-8-methoxyflavone | Influenza A and B viruses | Inhibition of viral envelope fusion with endosome/lysosome membrane. | |

| 5,6,7-trimethoxyflavone | Herpes Simplex Virus Type 1 (HSV-1), Human Cytomegalovirus, Poliovirus | Virucidal activity, suppression of viral binding to host cells. |

Other Biological Activities of this compound

Neuroprotective Effects and Underlying Mechanisms

Direct experimental data on the neuroprotective effects of this compound is not available. However, a study on the structurally related compound (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has demonstrated significant neuroprotective properties in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.

In cellular models, pre-treatment with TMF protected PC12 cells from dopamine-induced toxicity by mitigating redox imbalance, evidenced by regulation of the reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG) ratio. In animal models, TMF administration improved behavioral performance in mice with D-galactose-induced cognitive deficits. The underlying mechanisms for these neuroprotective effects were found to involve the inhibition of activator protein-1 (AP-1) activation, upregulation of brain-derived neurotrophic factor (BDNF) levels, and an increase in the phosphorylation of cAMP-response element-binding protein (CREB).

| Model | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| PC12 cells (in vitro) | Decreased dopamine-induced toxicity and attenuated redox imbalance. | Regulation of GSH/GSSG ratio. | |

| D-galactose treated mice (in vivo) | Improved behavioral performance. | Inhibition of AP-1 activation, upregulation of BDNF, increased phosphorylation of CREB. |

Cardioprotective Actions

There is no specific research on the cardioprotective actions of this compound.

Antidiabetic Potential and Glucose Metabolism Modulation

While there are no direct studies on the antidiabetic potential of this compound, research on other methoxylated flavones provides some insights. For instance, 5,7-dimethoxyflavone (B190784) has demonstrated significant antidiabetic and hypolipidemic effects in streptozotocin-induced diabetic rat models.

Oral administration of 5,7-dimethoxyflavone led to a significant reduction in blood glucose levels. The compound also improved other metabolic parameters, including a decrease in glycosylated hemoglobin and an increase in plasma insulin, C-peptide, and total protein content. Furthermore, it exhibited a hypolipidemic effect by reducing serum triglycerides, total cholesterol, and low-density lipoproteins. Histopathological examination revealed that 5,7-dimethoxyflavone helped in protecting the integrity of pancreatic β-cells in diabetic rats. The proposed mechanism involves the compound's ability to scavenge free radicals and prevent lipid peroxidation, thus protecting β-cells from oxidative stress.

| Parameter | Effect of 5,7-dimethoxyflavone Administration | Reference |

|---|---|---|

| Blood Glucose | Significantly reduced | |

| Glycosylated Hemoglobin | Reduced | |

| Plasma Insulin and C-peptide | Increased | |

| Serum Triglycerides, Total Cholesterol, LDL | Reduced | |

| Pancreatic β-cell integrity | Protected |

Immunomodulatory Effects

Specific data on the immunomodulatory effects of this compound is not available in the current literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological activity of flavonoids, including this compound, is intrinsically linked to their molecular structure. researchgate.net SAR studies investigate how variations in the flavonoid scaffold, such as the position and nature of substituents on the A, B, and C rings, influence interactions with biological targets. tamu.edu For methoxyflavones, the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups are particularly significant determinants of their pharmacological profiles. researchgate.net

Influence of Hydroxylation and Methoxylation Patterns on Biological Potency

The hydroxylation and methoxylation patterns on the flavanone (B1672756) skeleton are crucial for its biological efficacy. nih.gov The presence, number, and location of these functional groups can significantly alter a compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affects its bioavailability and interaction with molecular targets. tamu.edumdpi.com

Generally, hydroxyl groups are essential for the antioxidant capacity of flavonoids, as they can donate a hydrogen atom to scavenge free radicals. mdpi.com The antioxidant activity is often enhanced by the presence of multiple hydroxyl groups, particularly specific arrangements like the catechol group (vicinal hydroxyls) on the B-ring. mdpi.com For instance, studies on various flavanones have shown that the presence of hydroxyl groups on both the A and B rings is crucial for activities like acetylcholinesterase (AChE) inhibition. mdpi.com The relative position of hydroxyl and methoxyl groups can be more critical than the sheer number of hydroxyl groups for certain biological actions. mdpi.com

Conversely, methylation of hydroxyl groups to form methoxy groups tends to decrease water solubility while increasing lipophilicity. mdpi.com This increased lipophilicity can enhance the ability of a compound to cross cellular membranes, potentially leading to increased activity for intracellular targets. Research on polymethoxylated flavones has indicated that high lipophilicity is a feature of those with antiperoxidative properties. nih.gov

In the context of this compound, the 7-hydroxy group on the A-ring is a key feature. Studies on analogous flavones have demonstrated the importance of substitutions at positions 5 and 7. For example, in a study comparing 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) with 3',4',7-trimethoxyflavone (TMF), the presence of the 5-hydroxy group in HTMF resulted in a stronger reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP). nih.gov This suggests that the hydroxyl group, even when other positions are methoxylated, can play a direct and potent role in target interaction.

The methoxy groups at positions 5, 8, and 2' in this compound also define its character. The substitution pattern on the B-ring is known to be a significant determinant of activity. researchgate.net The 2'-methoxy group is less common than 3' or 4' substitutions and its specific contribution would be a key point of investigation in SAR studies.

| Structural Feature | Influence on Biological Activity | Supporting Evidence |

| Hydroxyl Groups (-OH) | Generally increase antioxidant activity by donating hydrogen atoms. mdpi.com Crucial for certain enzyme inhibitions (e.g., AChE). mdpi.com | The presence of hydroxyl groups in rings A and B of the flavanone scaffold is crucial for the inhibition of AChE activity. mdpi.com Strong antioxidant activity is associated with two or three hydroxyl substituents in the "B" ring. researchgate.net |

| Methoxy Groups (-OCH3) | Increase lipophilicity, potentially enhancing cell membrane permeability. mdpi.com Can be critical for specific target binding. | The reversal effect of 5-hydroxy-3',4',7-trimethoxyflavone was stronger than that of its analog without the 5-hydroxy group, indicating a synergistic role. nih.gov |

| Substitution Pattern | The relative position of -OH and -OCH3 groups can be more important than the total number of hydroxyls. mdpi.com | In ABTS scavenging assays, the relative position between the hydroxyl and methoxyl groups was found to be more important than the number of hydroxyl groups on the flavanone scaffold. mdpi.com |

Role of the Flavanone Skeleton and Stereochemistry in Target Interaction

The flavanone skeleton, a C6-C3-C6 structure comprising two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane C-ring, is the foundational framework for biological activity. nih.gov The specific class of flavonoid is determined by the oxidation level and substitution pattern of the C-ring. nih.gov In flavanones, the C-ring is saturated at the C2-C3 bond, which introduces a chiral center at the C2 position.

This chirality means that flavanones exist as enantiomers, (2S) and (2R). researchgate.net Stereochemistry plays a pivotal role in the biological activity of chiral compounds as biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov The spatial arrangement of substituents in one enantiomer may allow for a perfect fit with a biological target, leading to a potent effect, while the other enantiomer may bind weakly or not at all. nih.gov

The majority of naturally occurring flavanones are in the (2S) configuration. researchgate.net The specific three-dimensional orientation of the B-ring relative to the A and C rings, dictated by the stereochemistry at C2, is critical for how the molecule interacts with its target. Differences in the biological activity between enantiomers can be attributed to stereoselective uptake by cells or distinct interactions with the target protein. nih.gov Therefore, any evaluation of the biological activity of this compound must consider its stereochemistry, as the (2S) and (2R) forms could exhibit significantly different potencies and even different pharmacological actions. psychedelicreview.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kcl.ac.uk By correlating structural or physicochemical properties (descriptors) with observed effects, QSAR models can predict the activity of new, unsynthesized compounds. kcl.ac.ukanalchemres.org This approach is invaluable for prioritizing the synthesis of derivatives with potentially improved activity, thereby saving time and resources in drug discovery. nih.gov

For flavonoids, 3D-QSAR models are often employed. These models consider the three-dimensional properties of the molecules, such as steric and electrostatic fields, to build a predictive model. analchemres.org The process involves aligning a training set of molecules with known activities and then using statistical methods like Partial Least Squares (PLS) to derive a correlation. analchemres.org

While specific QSAR models for this compound are not detailed in existing literature, the methodology is widely applied to the flavonoid class. analchemres.org A QSAR study on derivatives of this compound would involve synthesizing a series of analogs with variations in the substitution patterns of the A and B rings. The biological activity of these compounds would be experimentally determined. Then, various molecular descriptors would be calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment) related to electrostatic interactions.

Steric descriptors: (e.g., molecular volume, surface area) related to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) related to the molecule's partitioning between aqueous and lipid phases.

Topological descriptors: related to the connectivity of atoms in the molecule.

These descriptors would then be used to build a QSAR model capable of predicting the activity of other derivatives. Such a model could elucidate which structural features are most critical for the desired biological effect and guide the rational design of more potent analogs of this compound.

Pre Clinical Pharmacokinetics and Metabolism Studies of 7 Hydroxy 5,8,2 Trimethoxyflavanone

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Non-Human In Vivo Models

No studies were found that specifically investigated the ADME profile of 7-Hydroxy-5,8,2'-trimethoxyflavanone.

In Vitro Permeability and Transport Studies (e.g., Caco-2 models)

There are no published studies on the in vitro permeability of this compound using Caco-2 cell models or other similar assays.

Tissue Distribution Profiles in Animal Models

Information regarding the tissue distribution of this compound in any animal models is not available in the existing literature.

Metabolite Identification and Metabolic Pathways in Non-human Biological Systems

No research has been published identifying the metabolites or elucidating the metabolic pathways of this compound in any non-human biological systems.

Excretion Routes and Kinetics in Animal Models

There are no data available describing the routes or kinetics of excretion for this compound in animal models.

Enzyme Interactions and Biotransformation Pathways of this compound

Specific data on the biotransformation and enzyme interactions of this compound are absent from the scientific literature.

Cytochrome P450 Enzyme Modulation and Interactions

No studies were found that evaluated the potential of this compound to modulate or interact with Cytochrome P450 enzymes.

Glucuronidation and Sulfation Processes in Metabolism

There are no available scientific studies that have investigated the glucuronidation and sulfation of this compound. These Phase II metabolic reactions are common for flavonoids, typically involving the attachment of glucuronic acid or a sulfonate group to hydroxyl moieties, which increases their water solubility and facilitates their excretion from the body. However, without specific experimental data on this compound, it is not possible to detail the specific metabolites formed, the enzymes involved (such as specific UDP-glucuronosyltransferases or sulfotransferases), or the kinetics of these processes.

Role of Gut Microbiota in the Biotransformation of this compound

Similarly, there is no research specifically documenting the biotransformation of this compound by the gut microbiota. The gut microbiome is known to play a crucial role in the metabolism of many polyphenolic compounds, including flavonoids. Microbial enzymes can perform a variety of reactions, such as hydrolysis, demethylation, and ring-fission, which can significantly alter the structure and biological activity of the parent compound. However, in the absence of dedicated studies on this compound, any potential metabolites produced by gut bacteria and the specific microbial species and enzymes involved are unknown.

Advanced Analytical Methodologies for 7 Hydroxy 5,8,2 Trimethoxyflavanone

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopy is fundamental to the structural analysis of flavonoids like 7-Hydroxy-5,8,2'-trimethoxyflavanone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and electronic properties. wiley.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of hydroxylated and methoxylated flavonoids. psu.edu One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, respectively. researchgate.net The number of signals, their chemical shifts (δ), and coupling constants reveal the substitution pattern of the flavanone (B1672756) skeleton. psu.edu For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the flavanone core (H-2, H-3), the aromatic protons on rings A and B, and the protons of the three methoxy (B1213986) groups. silae.it Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. silae.it

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitive structural assignment. columbia.edu The HSQC experiment establishes direct one-bond correlations between protons and the carbons they are attached to. columbia.edu The HMBC experiment reveals longer-range correlations (typically 2-4 bonds) between protons and carbons, which is vital for piecing together the molecular structure, such as confirming the positions of the methoxy groups and the substitution pattern on the aromatic rings. columbia.eduresearchgate.net For instance, an HMBC correlation between the methoxy protons and a specific carbon on the aromatic ring confirms the location of that methoxy group. silae.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Flavanone Skeletons

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 5.3 - 5.5 (dd) | 78 - 80 |

| 3ax | 2.8 - 2.9 (dd) | 42 - 44 |

| 3eq | 3.0 - 3.1 (dd) | 42 - 44 |

| 4 | - | 190 - 192 |

| 5 | - | 162 - 164 |

| 6 | 6.1 - 6.3 (d) | 95 - 97 |

| 7 | - | 165 - 167 |

| 8 | - | 94 - 96 |

| 9 | - | 162 - 164 |

| 10 | - | 102 - 104 |

| 1' | - | 130 - 132 |

| 2' | 7.3 - 7.5 | 115 - 130 |

| 3' | 6.8 - 7.0 | 115 - 120 |

| 4' | 6.8 - 7.0 | 115 - 160 |

| 5' | 6.8 - 7.0 | 115 - 120 |

| 6' | 7.3 - 7.5 | 115 - 130 |

| OCH₃ | 3.7 - 3.9 (s) | 55 - 57 |

Note: These are general predicted ranges for flavanones; actual values for this compound may vary. Data inferred from related compounds. silae.it

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula of this compound. csic.es

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. nih.gov The fragmentation of flavonoids is not arbitrary and follows specific pathways that provide significant structural information. researchgate.netresearchgate.net A common fragmentation pathway for flavanones is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring, yielding characteristic fragment ions that reveal the substitution pattern of the A and B rings. nih.govresearchgate.net Other common fragmentation events include the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) from methoxy groups. nih.govmdpi.com Analysis of these fragmentation patterns allows researchers to confirm the identity and structure of the flavanone. mdpi.comresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 345 | Protonated molecular ion |

| [M-H]⁻ | 343 | Deprotonated molecular ion |

| [M+H-CH₃]⁺ | 330 | Loss of a methyl radical from a methoxy group |

| [M+H-H₂O]⁺ | 327 | Loss of a water molecule |

| RDA Fragment (A-ring) | Varies | Fragment containing the A-ring with substituents |

| RDA Fragment (B-ring) | Varies | Fragment containing the B-ring with substituents |

Note: The molecular formula for this compound is C₁₈H₁₆O₆, with a molecular weight of 344.32 g/mol. Fragmentation is predicted based on general flavonoid fragmentation rules. nih.govmdpi.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. biomedscidirect.commdpi.com For this compound, the IR spectrum would show characteristic absorption bands corresponding to the hydroxyl (-OH) group, the carbonyl (C=O) group of the flavanone C-ring, C-O bonds of the ethers and phenol, aromatic C=C bonds, and aliphatic C-H bonds. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Phenolic O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Carbonyl (C=O) stretch | 1660 - 1690 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (ether/phenol) | 1000 - 1300 |

Note: Data inferred from general IR correlation tables and spectra of similar compounds. biomedscidirect.comresearchgate.netupi.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems like flavonoids. medwinpublishers.com The UV-Vis spectrum of a flavanone typically displays two main absorption bands. nih.gov Band I, appearing at a longer wavelength (typically 300-330 nm for flavanones), is associated with the cinnamoyl system (B-ring and C-ring), while Band II, at a shorter wavelength (277-295 nm), corresponds to the benzoyl system (A-ring). nih.govmedwinpublishers.com The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. medwinpublishers.com The presence of a hydroxyl group at C-7, as in the target compound, characteristically influences Band II. medwinpublishers.com

Table 4: Typical UV-Vis Absorption Maxima for Flavanones

| Absorption Band | Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| Band I | 300 - 330 (often a shoulder) | B-ring cinnamoyl system |

| Band II | 277 - 295 | A-ring benzoyl system |

Note: Data based on general characteristics of the flavanone subgroup. nih.govmedwinpublishers.com

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common techniques for the analysis of non-volatile compounds like flavonoids. researchgate.net These methods offer high resolution, sensitivity, and reproducibility for separating and quantifying flavanones. nih.gov A typical setup involves a reversed-phase column (e.g., C18) and a mobile phase gradient consisting of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

Detection is commonly performed using a photodiode array (PDA) detector, which provides UV spectra for peak identification, or a mass spectrometer (LC-MS). nih.govmdpi.com UHPLC-MS/MS is a particularly powerful combination, providing excellent sensitivity and selectivity for quantifying low levels of the compound in complex matrices. nih.govnih.gov The method's accuracy and precision are established through validation procedures, ensuring reliable quantification for various applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. reading.ac.uk Flavanoids, including this compound, are generally non-volatile due to their polarity and relatively high molecular weight. nih.gov Therefore, to be analyzed by GC-MS, they must first be converted into more volatile derivatives through a process called derivatization. jfda-online.com Common derivatization methods for compounds with hydroxyl groups include silylation, which replaces the acidic protons of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. jfda-online.com

Once derivatized, the compound can be separated by GC and detected by MS. mdpi.com This technique is particularly useful for metabolomic studies to obtain a broad profile of various metabolites in a sample. nih.govwur.nl Headspace GC-MS can be used to analyze the profile of naturally volatile substances in a sample, which could be relevant in the context of analyzing the plant matrix from which the flavanone might be isolated. reading.ac.ukscispace.com

Planar Chromatography (e.g., TLC, HPTLC) for Screening and Purification Monitoring

Planar chromatography, particularly Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC), serves as a fundamental tool for the initial screening and monitoring of purification processes for this compound. These techniques offer simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.

For the analysis of flavonoids like this compound, silica (B1680970) gel 60 F₂₅₄ plates are commonly employed as the stationary phase due to the polar nature of these compounds. The separation is achieved by developing the plate with a suitable mobile phase, which is typically a mixture of non-polar and polar solvents. The selection of the mobile phase is critical for achieving optimal separation from other components in a mixture.

While specific TLC/HPTLC methods for this compound are not extensively documented, suitable separation can be extrapolated from methodologies developed for other flavanones and flavonoids. A common approach involves using a mobile phase consisting of a non-polar solvent, a moderately polar solvent, and an acid to improve spot shape. For instance, a system of hexane (B92381), ethyl acetate (B1210297), and formic acid in an optimized ratio can provide good resolution of flavanone compounds. oup.com

Detection and Visualization:

After development, the separated compounds on the TLC/HPTLC plate can be visualized under UV light at 254 nm and 366 nm. Flavonoids typically appear as dark quenching zones at 254 nm and may fluoresce at 366 nm, often with characteristic colors. To enhance sensitivity and selectivity, derivatization with specific spray reagents is a common practice. For flavonoids, spraying with a 1% ethanolic aluminum chloride solution followed by heating can produce intense yellow or greenish-yellow fluorescent spots under UV 365 nm, which is a characteristic reaction for many flavonoids. mdpi.com

The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. However, for unambiguous identification, comparison with an authentic standard of this compound is essential.

HPTLC for Enhanced Performance:

HPTLC offers significant advantages over conventional TLC, including higher resolution, better sensitivity, and improved quantification capabilities. The use of smaller particles in the stationary phase and a more controlled development process in HPTLC leads to sharper and more compact bands, allowing for the separation of closely related compounds. Densitometric scanning of HPTLC plates allows for the quantification of the separated compounds.

The following interactive table outlines a proposed HPTLC method for the screening of this compound based on general methods for flavonoids.

| Parameter | Description |

| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v) |

| Application | 5 µL of a methanolic solution of the sample applied as 6 mm bands |

| Development | In a twin-trough chamber pre-saturated with the mobile phase for 20 minutes |

| Detection | 1. Under UV light at 254 nm and 366 nm. 2. Derivatization with 1% ethanolic aluminum chloride solution and visualization at 366 nm. |

| Expected Rf | The Rf value would need to be determined experimentally using a pure standard. |

This proposed method is based on established HPTLC analyses of similar flavonoid compounds and would require validation for this compound. nih.gov

Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound in complex samples such as plant extracts.

LC-MS/MS:

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of this compound, even at trace levels. Reversed-phase HPLC using a C18 column is typically employed for the separation of flavonoids. The mobile phase often consists of a gradient of water and acetonitrile or methanol, with the addition of a small amount of formic acid to improve peak shape and ionization efficiency.

In the mass spectrometer, electrospray ionization (ESI) is the most common ionization source for flavonoids, and it can be operated in both positive and negative ion modes. For flavonoids, negative ion mode is often preferred as it can provide extensive structural information. akjournals.com The precursor ion ([M-H]⁻) of this compound would have an m/z corresponding to its molecular weight minus a proton.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion to generate a characteristic fragmentation pattern, which is highly specific to the compound's structure. This fragmentation data is invaluable for confirming the identity of the compound and for distinguishing it from isomers. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that provide information about the substitution pattern on the A and B rings. mdpi.com

For metabolomics studies, LC-MS/MS can be used to profile the entire spectrum of flavonoids and other metabolites in a plant extract, allowing for the identification of this compound within its biological context. In impurity profiling, this technique can detect and identify related substances and degradation products at very low concentrations.

The table below illustrates the expected mass spectrometric data for this compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 330.33 g/mol |

| Precursor Ion [M-H]⁻ | m/z 329.10 |

| Major MS/MS Fragments | Fragmentation would likely involve losses of methyl groups (CH₃) and retro-Diels-Alder fragmentation of the flavanone core. The exact fragments would require experimental determination. |

LC-NMR:

Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (LC-NMR) is a definitive technique for the structural elucidation of compounds in complex mixtures without the need for prior isolation. nih.gov After separation by HPLC, the eluent flows through an NMR flow cell where NMR spectra (¹H, ¹³C, and various 2D experiments like COSY, HSQC, and HMBC) are acquired.

For this compound, LC-NMR would be instrumental in unambiguously determining the positions of the hydroxy and methoxy groups on the flavanone skeleton, which can be challenging to ascertain by mass spectrometry alone. nih.gov The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the A and B rings, as well as the protons of the C-ring. The signals from the three methoxy groups and the phenolic hydroxyl group would also be present. 2D NMR experiments would reveal the connectivity between protons and carbons, confirming the complete structure.

While LC-NMR is a powerful tool, it is less sensitive than LC-MS. Therefore, it is often used in conjunction with LC-MS, where MS provides the molecular weight and fragmentation data, and NMR provides the detailed structural information.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged or polar compounds, including flavonoids. nih.gov The separation in CE is based on the differential migration of analytes in an electric field. For flavonoids, which are weakly acidic due to their phenolic hydroxyl groups, separation is typically carried out in a basic buffer, such as a borate buffer, where they are negatively charged. nih.gov

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful for the separation of neutral and charged flavonoids. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The analytes partition between the aqueous buffer and the micelles, and this differential partitioning, along with their electrophoretic mobility, allows for their separation. nih.gov

CE offers several advantages for the analysis of this compound, including very high separation efficiency, short analysis times, and minimal sample and solvent consumption. It is particularly powerful for the separation of isomers and other closely related compounds that may be difficult to resolve by HPLC.

Coupling CE with a mass spectrometer (CE-MS) further enhances its capabilities, providing molecular weight and structural information for the separated compounds. lcms.cz

The following table presents typical conditions for the CE analysis of flavonoids, which could be adapted for this compound.

| Parameter | Description |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | 20-50 mM Borate buffer (pH 8.5-9.5) |

| Applied Voltage | 20-30 kV |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the flavanone (e.g., ~280 nm) or Mass Spectrometry |

These conditions are based on established CE methods for flavonoids and would require optimization for the specific analysis of this compound. oup.com

Computational and in Silico Studies of 7 Hydroxy 5,8,2 Trimethoxyflavanone

Molecular Docking Simulations to Investigate Binding Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 7-Hydroxy-5,8,2'-trimethoxyflavanone, and its protein target at the atomic level. The primary goal of molecular docking is to identify the correct binding pose of the ligand and to estimate the strength of the interaction, commonly expressed as a binding energy or docking score.

Studies on structurally related flavonoids have demonstrated their ability to interact with a wide range of biological targets, including enzymes and regulatory proteins involved in various diseases. For instance, molecular docking has been employed to evaluate flavonoids as inhibitors of key proteins in cancer, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). nih.gov Similarly, proteins involved in inflammatory pathways, like protein kinase B (AKT1) and phosphoinositide-3-kinase (PIK3R1), are common targets. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of the flavanone (B1672756) is generated and optimized to its lowest energy conformation.

Preparation of the Protein Target: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock Vina, the flavanone is placed in the defined binding site of the protein, and various conformations are sampled. nih.gov A scoring function then calculates the binding energy for each pose.

The results provide insights into the specific amino acid residues that interact with the flavanone through hydrogen bonds, hydrophobic interactions, or other forces. This information is fundamental for explaining the compound's mechanism of action and for designing more potent analogs.

Table 1: Illustrative Molecular Docking Results for a Flavonoid with Biological Targets This table demonstrates the type of data generated from molecular docking studies. The values are representative and not specific to this compound.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| Cyclin-Dependent Kinase 6 (CDK6) | 5L2T | -8.9 | Val23, Ala41, Lys43, Asp99 |